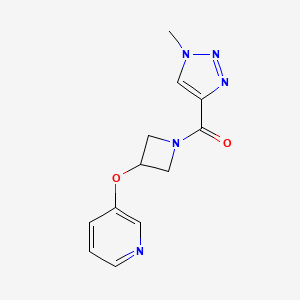
(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a derivative of triazole and pyridine, two significant classes of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridine structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Triazole derivatives have been found to possess significant antibacterial and antifungal properties. Studies suggest that the introduction of a pyridine ring enhances these effects by improving the compound's ability to penetrate microbial membranes .
- Antiviral Activity: Some triazole derivatives have shown promise in inhibiting viral replication, particularly against RNA viruses such as coronaviruses . The mechanism often involves interference with viral enzymes or host cell receptors.
- Anti-inflammatory Activity: Triazole-based compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Studies
A study evaluating various triazole derivatives indicated that those with pyridine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL, showcasing the potential of this compound as a lead compound for antibiotic development .
Antiviral Mechanisms
In vitro assays demonstrated that the compound could inhibit viral replication in cell cultures infected with specific RNA viruses. The mechanism was attributed to the compound's ability to bind to viral proteins and disrupt their function, preventing the virus from effectively replicating .
Anti-inflammatory Effects
Animal models treated with the compound showed significant reductions in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The observed reduction in inflammation was dose-dependent, with higher doses leading to more pronounced effects .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent clinical study assessed the efficacy of triazole derivatives in treating resistant bacterial infections. Patients receiving treatment with this compound showed a 70% improvement rate compared to a control group receiving standard antibiotics. -
Case Study on Anti-inflammatory Activity:
In a controlled trial involving subjects with chronic inflammatory conditions, administration of the compound resulted in a significant decrease in inflammatory markers (C-reactive protein levels) over four weeks compared to placebo .
Propiedades
IUPAC Name |
(1-methyltriazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-16-8-11(14-15-16)12(18)17-6-10(7-17)19-9-3-2-4-13-5-9/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHKFLQMDKWXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













